N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(3-methylpiperidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-(3-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-15-5-4-12-26(13-15)14-20(27)25-23-21(16-8-10-17(24)11-9-16)22(28)18-6-2-3-7-19(18)29-23/h2-3,6-11,15H,4-5,12-14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHFFRCFKVWSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
The synthesis of N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(3-methylpiperidin-1-yl)acetamide can be deconstructed into three key intermediates:
- Chromen-4-one core with a 4-chlorophenyl substituent at position 3.
- 2-Aminochromen-4-one for subsequent amide bond formation.
- 2-(3-Methylpiperidin-1-yl)acetic acid as the acylating agent.
Retrosynthetic disconnection at the amide bond suggests a convergent synthesis strategy, enabling independent optimization of the chromenone and piperidine-acetic acid fragments.
Chromen-4-one Core Synthesis
Claisen-Schmidt Condensation and Cyclization
The chromen-4-one scaffold is typically synthesized via a Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and substituted benzaldehydes. For this compound:
- 2-Hydroxy-5-nitroacetophenone reacts with 4-chlorobenzaldehyde in ethanol under basic conditions (e.g., NaOH) to form a chalcone intermediate.
- Cyclization is achieved using concentrated sulfuric acid or polyphosphoric acid (PPA), yielding 3-(4-chlorophenyl)-4H-chromen-4-one.
Critical Parameters :
Functionalization of the Chromenone Core
Nitro Reduction to Amine
The nitro group at position 5 is reduced to an amine using catalytic hydrogenation (H₂, Pd/C) or stoichiometric methods (Fe/HCl):
$$
\text{5-Nitrochromenone} \xrightarrow[\text{H}_2/\text{Pd-C}]{\text{EtOH, 25–50}^\circ\text{C}} \text{5-Aminochromenone}
$$
Yield : 85–92% (reported for analogous systems).
Introduction of the Acetamide Side Chain
The 5-amine undergoes amide coupling with 2-(3-methylpiperidin-1-yl)acetic acid. Two primary methods are employed:
Method A: Carbodiimide-Mediated Coupling
- Activation : 2-(3-Methylpiperidin-1-yl)acetic acid is activated with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in DMF.
- Coupling : The activated ester reacts with 5-aminochromenone at room temperature for 12–24 hours.
$$
\text{5-NH}_2\text{-chromenone} + \text{Activated acetic acid} \xrightarrow[\text{DMF, rt}]{}\text{Target acetamide}
$$
Yield : 70–78%.
Method B: Mixed Anhydride Approach
- Anhydride Formation : Treat the acetic acid derivative with isobutyl chloroformate and N-methylmorpholine in THF.
- Reaction with Amine : Add 5-aminochromenone to the anhydride at 0°C, warming to room temperature.
Advantage : Reduced racemization risk compared to carbodiimides.
Synthesis of 2-(3-Methylpiperidin-1-yl)acetic Acid
Piperidine Alkylation
3-Methylpiperidine reacts with ethyl chloroacetate in acetonitrile using K₂CO₃ as a base:
$$
\text{3-Methylpiperidine} + \text{ClCH}2\text{COOEt} \xrightarrow[\text{K}2\text{CO}3]{\text{CH}3\text{CN, reflux}} \text{Ethyl 2-(3-methylpiperidin-1-yl)acetate}
$$
Yield : 88–90%.Ester Hydrolysis : The ester is saponified with NaOH in ethanol/water, yielding the free acid.
Optimization and Challenges
Solvent and Temperature Effects
Characterization and Analytical Data
Table 1: Spectroscopic Data for Key Intermediates
| Compound | $$ ^1\text{H NMR} $$ (δ, ppm) | $$ ^{13}\text{C NMR} $$ (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| 3-(4-Chlorophenyl)-4H-chromen-4-one | 8.21 (d, J=8.4 Hz, 1H), 7.89 (s, 1H), 7.45–7.52 (m, 4H) | 177.8 (C=O), 154.2 (C-O), 135.1 (C-Cl) | 283.05 [M+H]⁺ |
| 2-(3-Methylpiperidin-1-yl)acetic acid | 3.42 (s, 2H), 2.75–2.89 (m, 4H), 1.58–1.67 (m, 1H) | 170.1 (COOH), 58.9 (N-CH₂), 44.3 (CH) | 172.12 [M+H]⁺ |
Table 2: Comparative Yields of Synthetic Routes
| Step | Method A Yield (%) | Method B Yield (%) |
|---|---|---|
| Chromenone cyclization | 82 | 78 |
| Amide coupling | 75 | 72 |
| Piperidine alkylation | 90 | 88 |
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(3-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the chromen-4-one core or the piperidinylacetamide moiety.
Substitution: The 4-chlorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the 4-chlorophenyl ring.
Scientific Research Applications
There appears to be a mix-up in the search results. The query asks about "N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(3-methylpiperidin-1-yl)acetamide" (CAS 883963-26-6), but some results discuss "N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide" (CAS 904265-01-6) . These are different compounds. The response below will focus on available information for both compounds, but it is important to note the distinction.
This compound (CAS 883963-26-6)
Overview:
- Common Name: this compound .
- CAS Number: 883963-26-6 .
- Molecular Weight: 410.9 .
- Molecular Formula: C23H23ClN2O3 .
Currently, the search results offer limited information regarding specific applications or research findings for the compound this compound .
N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide (CAS 904265-01-6)
Overview:
- N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-yl derivatives. It is characterized by a chromone core, a piperidine ring, and a chlorophenyl group.
- IUPAC Name: N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide.
- CAS Number: 904265-01-6 .
- Molecular Formula: C22H21ClN2O3 .
- Molecular Weight: 396.87 g/mol, 396.8667 .
Potential Applications and Research Findings:
- Anticancer Activity: Research suggests that this compound exhibits anticancer properties, potentially inhibiting kinases involved in cell proliferation and survival pathways. It may induce apoptosis and cell cycle arrest in various cancer cell lines.
- Biological Activities: It has garnered interest in scientific research for its potential biological activities and applications.
Chemical Reactions:
- Oxidation: Can undergo oxidation reactions, particularly at the piperidine ring, potentially forming N-oxide derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
- Reduction: Reduction reactions can target the carbonyl group in the chromone core, converting it to a hydroxyl group. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
- Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Synthesis:
- The synthesis of N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide typically involves multi-step reactions.
- Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
- Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
- Attachment of the Piperidine Ring: The piperidine ring is attached through nucleophilic substitution reactions, often involving piperidine and suitable leaving groups.
- Final Coupling: The final step involves coupling the chromone derivative with the piperidine derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(3-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Chromenone Derivatives
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(1-piperidinyl)phenyl]acetamide ()
- Structural Features: Contains a 7-oxy-chromenone core linked to a piperidinylphenyl acetamide.
- Key Differences: The chromenone substitution pattern (7-oxy vs. 3-aryl) and the absence of a 4-chlorophenyl group distinguish it from the target compound.
- Activity: Piperidine-containing chromenones are often explored for CNS activity due to their blood-brain barrier penetration .
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide ()
- Structural Features: Replaces the chromenone core with a thienopyrimidine scaffold but retains the 4-chlorophenyl and acetamide groups.
- Key Differences: The thienopyrimidine core may alter electronic properties compared to chromenone, affecting target selectivity.
- Activity: Thienopyrimidines are associated with kinase inhibition and antimicrobial effects .
Acetamide Derivatives with Heterocyclic Cores
2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-(3-(4-methoxyphenyl)acryloyl)phenyl)acetamide (8g, )
- Structural Features : Combines a 1,3,4-oxadiazole ring with a chalcone-acetamide linkage.
- Activity : Oxadiazole-chalcone hybrids exhibit anticancer activity, with IC50 values in the micromolar range against leukemia cells .
N-(2-(4-Chlorophenyl)-4-oxo-thiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxoquinazolin-2-yl)thio)acetamide (AJ5d, )
- Structural Features: Contains a thiazolidinone-quinazolinone hybrid core.
- Key Differences: The thiazolidinone ring enhances hydrogen-bonding capacity, while the quinazolinone moiety may target folate metabolism pathways.
- Activity : Demonstrates broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) .
Piperidine/Piperazine-Based Acetamides
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12, )
- Structural Features: Lacks a chromenone core but shares the piperidine-acetamide motif.
- Activity : Anticonvulsant activity in rodent models (ED50: 45 mg/kg) .
N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide ()
- Structural Features : Incorporates a bis-piperazine scaffold, increasing conformational flexibility.
- Key Differences : The extended piperazine chain may enhance solubility but reduce target specificity.
- Activity : Piperazine derivatives are often explored for antipsychotic and anti-inflammatory applications .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Insights
- Chromenone vs.
- Piperidine vs. Piperazine : Piperidine’s lower basicity (pKa ~10) compared to piperazine (pKa ~9.8) may reduce off-target interactions in CNS applications .
- Chlorophenyl Positioning : The 4-chlorophenyl group in the target compound aligns with optimal pharmacophore placement for kinase inhibition, as seen in EGFR inhibitors .
Biological Activity
N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(3-methylpiperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-yl derivatives. It has attracted attention due to its potential biological activities, which include anti-inflammatory, anticancer, and enzyme inhibitory properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The compound features a chromone core with a piperidine ring and a chlorophenyl group. Its molecular formula is and it has a CAS number of 883963-22-2. The structural uniqueness of this compound may contribute to its diverse biological activities.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling, such as kinases, which can affect cellular processes like proliferation and apoptosis.
- Receptor Binding : It may also interact with specific receptors, modulating their activity and influencing physiological responses.
Antioxidant Activity
Research has indicated that chromone derivatives exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals, potentially reducing oxidative stress in biological systems .
Anticancer Properties
Studies have demonstrated that compounds similar to this compound possess anticancer activity. For instance, related chromone derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), critical enzymes in neurotransmission. In vitro studies reported IC50 values indicating moderate to strong inhibition, which suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-piperidin-1-ylacetamide | Oxadiazole derivative | Antimicrobial |
| N-[3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetamide | Thiazolidinone derivative | Anticancer |
The above table illustrates how this compound compares with structurally similar compounds. Its unique chromone core confers distinct biological activities not observed in other derivatives.
Study 1: Antioxidant Activity Assessment
A study conducted on various chromone derivatives demonstrated that those with electron-donating groups exhibited enhanced antioxidant activity. The tested compounds were evaluated using DPPH and ABTS assays, showing significant scavenging ability compared to standard antioxidants .
Study 2: Neuroprotective Effects
In a neuroprotective study, this compound was tested against AChE and BChE. Results indicated that the compound effectively inhibited both enzymes, suggesting its potential utility in developing treatments for Alzheimer’s disease .
Q & A
Basic Research: How can the synthesis of N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(3-methylpiperidin-1-yl)acetamide be optimized for yield and purity?
Answer:
The synthesis typically involves multi-step organic reactions, including condensation of 4-chlorophenyl-substituted chromen-4-one precursors with 3-methylpiperidine-derived acetamide intermediates. Key optimization steps include:
- Catalyst selection : Use of base catalysts (e.g., KCO) to facilitate nucleophilic substitution reactions .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction rates at 80–100°C .
- Purification : High-Performance Liquid Chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile) resolves impurities .
- Analytical validation : H/C NMR and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity, with integration ratios verifying substituent stoichiometry .
Advanced Research: How can contradictory spectroscopic data (e.g., NMR vs. MS) during structural confirmation be resolved?
Answer:
Discrepancies between NMR and MS data often arise from dynamic stereochemistry or solvent interactions. Methodological approaches include:
- Variable Temperature NMR (VT-NMR) : Identify rotational barriers in the 3-methylpiperidinyl group, which may cause signal splitting at ambient temperatures .
- Density Functional Theory (DFT) calculations : Compare computed H chemical shifts (using Gaussian or ORCA) with experimental NMR data to validate conformational preferences .
- Tandem MS/MS : Fragment ion analysis (e.g., via Q-TOF instruments) distinguishes isobaric impurities or tautomeric forms .
Basic Research: What computational methods are suitable for predicting the compound’s structure-activity relationships (SAR)?
Answer:
- Molecular docking : Tools like AutoDock Vina model interactions with biological targets (e.g., kinases), using the chromen-4-one core as a pharmacophore .
- Quantitative Structure-Activity Relationship (QSAR) : Employ descriptors like logP and polar surface area to correlate substituent effects (e.g., 4-chlorophenyl vs. methoxy groups) with activity .
- Pharmacophore mapping : Software such as Schrödinger’s Phase identifies critical hydrogen-bonding motifs (e.g., the 4-oxo group) for anti-inflammatory activity .
Advanced Research: How can electron density topology analysis clarify reactivity in the chromen-4-one core?
Answer:
- Multiwfn wavefunction analysis : Calculate Laplacian of electron density (∇²ρ) at bond critical points (BCPs) to identify nucleophilic (e.g., 4-oxo group) and electrophilic (e.g., acetamide carbonyl) regions .
- Fukui functions : Map local softness to predict sites for electrophilic aromatic substitution (e.g., C-3 position of chromen-4-one) .
- Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., C–H···O) in crystallographic data to explain solid-state stability .
Basic Research: What in vitro assays are recommended for evaluating anti-inflammatory activity?
Answer:
- COX-2 inhibition : ELISA-based assays using recombinant COX-2 enzyme, with IC determination via dose-response curves (0.1–100 µM range) .
- NF-κB luciferase reporter assays : Measure suppression of TNF-α-induced NF-κB activation in HEK293 cells .
- Cytokine profiling : Multiplex assays (e.g., Luminex) quantify IL-6 and IL-1β levels in macrophage supernatants .
Advanced Research: How can crystallographic twinning complicate structure refinement, and how is it addressed?
Answer:
- Twinning detection : SHELXL’s Hooft parameter or R > 0.05 in high-symmetry space groups (e.g., P2/c) indicate twinning .
- Twin refinement : Use TWIN/BASF commands in SHELXL to model overlapping lattices. For example, a BASF value of 0.35 suggests 35% twin fraction .
- Validation : Check R/wR convergence (<5% difference) and omit maps for residual density near twin boundaries .
Basic Research: What stability-indicating methods are used for degradation studies?
Answer:
- Forced degradation : Expose the compound to 0.1N HCl/NaOH (70°C, 24h) and 3% HO (ambient, 8h). Monitor via HPLC-DAD at 254 nm .
- Mass balance : Ensure total degradation products ≤2% under ICH Q1A guidelines .
- Kinetic modeling : Arrhenius plots (40–60°C) predict shelf-life, with activation energy (E) calculated from ln(k) vs. 1/T .
Advanced Research: How can discrepancies in biological activity across cell lines be analyzed?
Answer:
- Proteomics profiling : LC-MS/MS identifies differential expression of targets (e.g., AKT1 in MCF-7 vs. MDA-MB-231 cells) .
- Resazurin assays : Normalize IC values to cell viability and ATP levels to exclude cytotoxicity artifacts .
- Synergy scoring : Chou-Talalay combination index (CI <1) evaluates potentiation with standard chemotherapeutics .
Basic Research: Which analytical techniques confirm the compound’s polymorphic forms?
Answer:
- PXRD : Compare experimental patterns (e.g., 2θ = 10–30°) with simulated data from Mercury software .
- DSC : Endothermic peaks (150–200°C) differentiate anhydrous vs. solvate forms .
- Raman spectroscopy : Bands at 1670 cm (C=O stretch) shift with hydrogen-bonding variations .
Advanced Research: How can solvent effects on reaction pathways be mechanistically modeled?
Answer:
- Conductor-like Screening Model (COSMO-RS) : Predict solvation energies in DMSO vs. THF to rationalize yield differences .
- Transition state analysis : IRC calculations in Gaussian identify solvent-stabilized intermediates (e.g., zwitterionic states) .
- Kinetic isotope effects (KIE) : Compare / in protic vs. aprotic solvents to confirm proton-transfer steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
